1,3,5-Tris(bromomethyl)benzene 1,3,5-Tris(bromomethyl)benzene 1,3,5-Tris(bromomethyl)benzene has three bromo substituents around an aromatic ring that can be used as a cross-linker. It is mainly utilized in the synthesis of ligands and dendrimeric monomers.

Brand Name: Vulcanchem
CAS No.: 18226-42-1
VCID: VC20994883
InChI: InChI=1S/C9H9Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2
SMILES: C1=C(C=C(C=C1CBr)CBr)CBr
Molecular Formula: C9H9Br3
Molecular Weight: 356.88 g/mol

1,3,5-Tris(bromomethyl)benzene

CAS No.: 18226-42-1

Cat. No.: VC20994883

Molecular Formula: C9H9Br3

Molecular Weight: 356.88 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tris(bromomethyl)benzene - 18226-42-1

Specification

CAS No. 18226-42-1
Molecular Formula C9H9Br3
Molecular Weight 356.88 g/mol
IUPAC Name 1,3,5-tris(bromomethyl)benzene
Standard InChI InChI=1S/C9H9Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2
Standard InChI Key GHITVUOBZBZMND-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1CBr)CBr)CBr
Canonical SMILES C1=C(C=C(C=C1CBr)CBr)CBr

Introduction

Chemical Identity and Structure

1,3,5-Tris(bromomethyl)benzene, also known as alpha,alpha',alpha''-tribromomesitylene, is an organobromide compound with three bromomethyl (CH₂Br) groups attached at positions 1, 3, and 5 of a benzene ring. This symmetric molecular arrangement contributes to its unique chemical reactivity and physical properties, making it valuable in numerous chemical applications.

Identification Parameters

The compound is characterized by several identifying parameters that establish its chemical identity in scientific and commercial contexts:

ParameterValue
CAS Number18226-42-1
Molecular FormulaC₉H₉Br₃
Molecular Weight356.88 g/mol
IUPAC Name1,3,5-tris(bromomethyl)benzene
MDL NumberMFCD00182500
InChI KeyGHITVUOBZBZMND-UHFFFAOYSA-N
PubChem CID530258
SMILES NotationC1=C(C=C(C=C1CBr)CBr)CBr
UN Number3261

The compound's structure features a central benzene ring with three bromomethyl substituents arranged symmetrically, providing a versatile platform for synthetic transformations in organic chemistry.

Physical and Chemical Properties

1,3,5-Tris(bromomethyl)benzene exhibits distinctive physical and chemical characteristics that influence its handling, storage, and applications in research and industrial contexts.

Physical Properties

The compound presents as a crystalline solid with the following physical attributes:

PropertyValue
Physical StateCrystal/Crystalline Powder
ColorVery Pale Yellow
Melting Point94-99°C (typically 99°C)
Boiling Point352.2±37.0°C (Predicted)
Density2.005±0.06 g/cm³ (Predicted)

These properties influence the compound's handling characteristics and stability under various environmental conditions.

Chemical Reactivity

The chemical reactivity of 1,3,5-tris(bromomethyl)benzene is primarily governed by its three bromomethyl groups, which serve as excellent leaving groups in nucleophilic substitution reactions. These reactive sites make the compound particularly useful in:

  • Nucleophilic substitution reactions

  • Cross-linking processes

  • Polymerization reactions

  • Formation of complex organic structures

The bromine atoms in the bromomethyl groups are susceptible to displacement by various nucleophiles, allowing for diverse chemical transformations and applications in organic synthesis.

Synthesis Methods

The preparation of 1,3,5-tris(bromomethyl)benzene involves specific synthetic routes that have been optimized for efficiency and yield. The most common synthetic pathway utilizes mesitylene (1,3,5-trimethylbenzene) as the starting material.

Synthesis from Mesitylene

The standard synthesis procedure involves the bromination of the methyl groups in mesitylene, as detailed below:

  • Starting materials:

    • Mesitylene (1,3,5-trimethylbenzene)

    • N-Bromosuccinimide (NBS)

    • Dibenzoyl peroxide (initiator)

    • Carbon tetrachloride (solvent)

  • Reaction conditions:

    • Temperature: 70°C

    • Duration: Approximately 6 hours

    • Reflux conditions

  • Procedure:

    • Mesitylene (8.6 g, 71.5 mmol), NBS (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol) are combined in CCl₄ (100 ml) in a round-bottom flask.

    • The reaction mixture is refluxed at 70°C for approximately 6 hours.

    • After completion, the succinimide by-product is removed by filtration.

    • The solvent in the filtrate is evaporated to yield pale yellow solid of 1,3,5-tris(bromomethyl)benzene.

  • Yield and purity:

    • Typical yield: 96%

    • Melting point of product: 86-87°C (crude) / 99°C (purified)

    • Purity: ≥98.0% (by GC) after purification

Analytical Characterization

The synthesized product can be characterized using spectroscopic techniques:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.35 (s, 3H), 4.45 (s, 6H)

  • ¹³C NMR (75 MHz, CDCl₃): δ 139.00, 129.55, 32.19

These spectroscopic data confirm the structure of 1,3,5-tris(bromomethyl)benzene and provide evidence of successful synthesis.

Applications and Uses

1,3,5-Tris(bromomethyl)benzene demonstrates versatility across various scientific and industrial applications, making it a valuable compound in multiple fields.

Organic Synthesis Applications

The compound serves as a critical building block in organic synthesis due to its multiple reactive sites:

  • As a precursor for the synthesis of complex organic molecules

  • In the preparation of dendrimer building blocks

  • For creating branched and hyperbranched polymers

  • As a cross-linking agent in polymer chemistry

Materials Science Applications

In materials science, 1,3,5-tris(bromomethyl)benzene contributes to the development of advanced materials with specialized properties:

  • Synthesis of brominated polymers with flame-retardant properties

  • Development of porous materials with controlled architecture

  • Creation of functionalized surfaces and interfaces

  • Preparation of materials with specific electronic or optical properties

Biochemical and Pharmaceutical Applications

The compound has found applications in biochemical and pharmaceutical research:

  • As a reagent in antibody drug research

  • In the synthesis of biologically active compounds

  • For creating specialized chemical probes for biological systems

  • As a precursor for pharmaceutical intermediates

ParameterSpecification
Purity≥98.0% (by GC)
Physical FormCrystalline powder
ColorVery pale yellow
Available Quantities1g, 5g, and bulk quantities
Storage ConditionsCool, dry place away from light

Research Significance and Future Directions

Current research involving 1,3,5-tris(bromomethyl)benzene continues to expand its applications and understanding of its properties.

Current Research Areas

Ongoing research focuses on several promising directions:

  • Development of novel synthetic methodologies using 1,3,5-tris(bromomethyl)benzene as a platform

  • Exploration of its potential in creating specialized materials for environmental applications

  • Investigation of structure-property relationships in derived materials

  • Optimization of synthetic routes for improved yields and greener chemistry approaches

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